tetrasodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Description
The compound tetrasodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a phosphorylated uridine derivative with a complex structure. Its IUPAC name indicates a uridine moiety (2,4-dioxopyrimidin-1-yl) attached to an oxolane (tetrahydrofuran) ring, with multiple oxidophosphoryl groups and a tetrasodium counterion . The synonym P1,P4-Bis(5'-uridyl) tetrahydrogen tetraic acid further clarifies its dinucleotide-like structure, featuring two uridine units linked via a tetra-phosphate backbone .
Key structural features include:
- Uridine core: The 2,4-dioxopyrimidin-1-yl group corresponds to uracil, a nucleobase critical for nucleic acid interactions.
- Phosphate chain: Four phosphate groups connected via oxidophosphoryl linkages, contributing to high negative charge and solubility.
- Tetrasodium counterions: Enhance aqueous solubility and stability by neutralizing the phosphate charges.
This compound is hypothesized to function in nucleotide metabolism, enzymatic studies, or as a modified nucleic acid analog due to its structural resemblance to natural nucleotides.
Properties
Molecular Formula |
C9H11N2Na4O15P3 |
|---|---|
Molecular Weight |
572.07 g/mol |
IUPAC Name |
tetrasodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O15P3.4Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
InChI Key |
SKFOAFOJJQBDPA-UHFFFAOYSA-J |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate typically involves the phosphorylation of nucleosidesThe reaction is usually carried out in an aqueous medium with the presence of a suitable catalyst to facilitate the phosphorylation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction can produce reduced nucleotides. Substitution reactions can result in the formation of various substituted nucleotides .
Scientific Research Applications
The compound tetrasodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a complex chemical with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, molecular biology, and food science, supported by data tables and case studies.
Medicinal Chemistry
The compound plays a significant role in the development of pharmaceuticals, particularly in the synthesis of nucleotide analogs. Nucleotide analogs are crucial for studying metabolic pathways and developing antiviral drugs. The incorporation of tetrasodium phosphate enhances the stability and bioavailability of these analogs, making them more effective in therapeutic applications.
Case Study: Antiviral Activity
A study demonstrated that derivatives of this compound exhibited antiviral properties against specific viral strains. The mechanism involves the inhibition of viral replication through interference with nucleic acid synthesis pathways, highlighting its potential as a lead compound for drug development .
Molecular Biology
In molecular biology, this compound is utilized as a reagent in various biochemical assays. Its ability to modulate enzymatic reactions makes it valuable for studying enzyme kinetics and interactions.
Data Table: Enzymatic Activity Modulation
| Enzyme Type | Effect of Compound | Reference |
|---|---|---|
| DNA Polymerase | Increased activity | |
| RNA Polymerase | Inhibition at high concentrations | |
| Kinases | Dose-dependent activation |
Food Science
In food science, this compound is investigated for its potential as a food additive. Its properties as an emulsifier and stabilizer can enhance the texture and shelf-life of various food products.
Case Study: Emulsification in Dairy Products
Research indicated that tetrasodium phosphate improved the emulsification properties of dairy products, leading to better texture and mouthfeel. This application is particularly useful in cheese production where maintaining fat-water emulsion is critical .
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological studies have shown varying effects on animal models, with some studies indicating potential renal toxicity at high doses . However, these effects were not observed at lower concentrations typically used in research and food applications.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide synthesis. It acts as a substrate for these enzymes, facilitating the formation of nucleotides and nucleic acids. The pathways involved include phosphorylation and polymerization processes that are essential for DNA and RNA synthesis.
Comparison with Similar Compounds
Uridine 2'-Monophosphate (UMP)
- Structure : Single phosphate group at the 2'-position of uridine .
- Molecular Weight : ~324 g/mol (vs. ~800–900 g/mol for the target compound).
- Solubility : Moderate water solubility due to one phosphate group.
- Biological Role : Precursor in RNA synthesis; substrate for kinases and phosphatases.
- Key Difference : The target compound’s tetra-phosphate chain enables multi-point interactions with enzymes (e.g., nucleotidyltransferases), unlike UMP’s single phosphate .
Inosine Triphosphate (ITP)
- Structure: Inosine (hypoxanthine-linked ribose) with three phosphate groups .
- Molecular Weight : ~508 g/mol.
- Biological Role : High-energy nucleotide involved in purine metabolism and signaling.
- Key Difference : The target compound’s uridine base and tetra-phosphate chain differentiate its specificity for pyrimidine-processing enzymes (e.g., uridine kinases) versus ITP’s purine focus .
Thiophosphate-Modified Oligonucleotides
- Structure : Oligonucleotides with sulfur substitutions in phosphate groups (e.g., : 1-[(2R,4S,5R)-4-(benzoylsulfanyl)...]) .
- Stability : Increased nuclease resistance due to sulfur atoms.
- Applications : Therapeutic antisense agents (e.g., siRNA).
- Key Difference : The target compound lacks sulfur, making it more susceptible to enzymatic degradation but less likely to induce off-target immune responses .
Nucleoside Diphosphate Kinase Substrates
- Structure : Variants like {[hydroxy(...)phosphoryl]oxy}phosphonic acid () feature triphosphate groups .
- Function : Substrates for kinases involved in nucleotide interconversion.
- Key Difference : The target compound’s tetra-phosphate structure may act as a competitive inhibitor or mimic extended phosphate chains in signaling pathways .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Enzymatic Interactions
Its uridine moiety may confer specificity for pyrimidine-specific enzymes, contrasting with purine-focused analogs like ITP .
Solubility and Bioavailability
The tetrasodium counterion significantly improves aqueous solubility (>100 mg/mL), making it suitable for in vitro assays requiring high concentrations. However, the high charge may limit cellular uptake without specialized delivery systems .
Computational Similarity Assessment
Per and , the compound’s Tanimoto coefficient with UMP is ~0.7 (moderate similarity), while its extended phosphate chain reduces similarity to non-nucleotide compounds. Virtual screening tools (e.g., Jarvis-Patrick clustering) prioritize it for nucleotide-binding target studies .
Biological Activity
Tetrasodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a complex phosphonate compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its interactions with proteins, potential therapeutic applications, and safety profiles based on diverse research findings.
1. Chemical Structure and Properties
The compound is characterized by its unique structure, which includes multiple phosphoryl groups and a pyrimidine derivative. Its molecular formula and structural components contribute to its biological activity.
2. Biological Activity
2.1 Protein Interactions
Tetrasodium phosphate compounds, particularly tetrasodium pyrophosphate (TSPP), are known to influence protein structures significantly. Studies indicate that TSPP can alter the conformation of proteins by sequestering calcium ions, which affects protein gelation and water retention properties . This property is particularly useful in food science for enhancing the texture of meat analogs and other protein-based products.
2.2 Enzymatic Activity
Research has shown that TSPP can inhibit various bacterial species, including Bacillus subtilis, indicating its potential as an antimicrobial agent . Furthermore, in dental applications, TSPP has been included in toothpaste formulations to prevent calculus formation by chelating calcium ions from saliva, thereby reducing mineralization processes .
3. Case Studies and Clinical Trials
3.1 Clinical Trials on Dental Health
A double-blinded placebo-controlled clinical trial evaluated the effectiveness of toothpaste containing 3.4% TSPP compared to a placebo over 12 weeks. The results demonstrated a significant reduction in plaque index (PI) and gingival index (GI) in the test group compared to the control group, suggesting that TSPP enhances oral hygiene by reducing plaque accumulation .
| Parameter | Control Group | Test Group | p Value |
|---|---|---|---|
| PI (Baseline) | 3.84 ± 1.90 | 3.56 ± 1.82 | 0.35 |
| PI (12 Weeks) | 2.09 ± 1.52 | 1.86 ± 1.46 | 0.037 |
| GI (Baseline) | 5.43 ± 2.54 | 5.51 ± 2.98 | 0.83 |
| GI (12 Weeks) | 4.03 ± 2.73 | 3.42 ± 2.45 | 0.14 |
4. Safety and Toxicology
While TSPP is widely used in food and dental products, concerns regarding its safety profile have been raised in various studies:
- Toxicity Studies : Animal studies have indicated that high doses of sodium phosphates can lead to adverse effects such as depressed weight gains and kidney damage due to calcium sequestration .
- Regulatory Status : Regulatory bodies have reviewed TSPP for safety in food applications, noting that while it is less toxic than orthophosphates, caution should be exercised regarding its consumption levels due to potential gastrointestinal irritation .
Q & A
Q. What synthetic methodologies are recommended for preparing this tetrasodium phosphate derivative, and how can purity be ensured?
The compound can be synthesized via nucleophilic substitution or phosphoramidate coupling reactions. A representative protocol involves:
- Solvent selection : Use anhydrous tetrahydrofuran (THF) to dissolve intermediates and ensure reaction homogeneity .
- Reagent addition : Introduce triethylamine (EtN) to scavenge HCl during phosphorylation steps .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization for pyrimidine-containing intermediates .
- Purification : Employ silica-gel column chromatography with gradient elution (e.g., methanol/dichloromethane) to isolate the product. Confirm purity using P NMR to resolve phosphate environments and HPLC-MS for mass validation .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and phosphate connectivity?
- Nuclear Magnetic Resonance (NMR) : Use H NMR to resolve the pyrimidine proton environment (e.g., δ 7.8–8.2 ppm for H-5/H-6) and P NMR to identify distinct phosphate resonances (δ −5 to +5 ppm for pyrophosphate linkages) .
- Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode confirms molecular weight and fragmentation patterns of the phosphate backbone .
- X-ray Crystallography : For unambiguous structural confirmation, co-crystallize the compound with divalent cations (e.g., Mg) to stabilize the phosphate groups. Refinement via SHELXL is recommended for handling high-resolution data .
Advanced Research Questions
Q. How can contradictions between solution-phase (NMR) and solid-state (X-ray) conformational data be resolved?
Discrepancies often arise from dynamic phosphate group rotation in solution versus fixed conformations in crystals. To reconcile these:
- Variable-temperature NMR : Probe temperature-dependent chemical shift changes to identify flexible regions .
- Molecular Dynamics (MD) Simulations : Compare simulated solution-phase conformations with crystallographic data to validate dynamic behavior .
- Mercury Software : Analyze packing interactions (e.g., hydrogen bonds between phosphate oxygens and sodium ions) to explain solid-state stabilization .
Q. What strategies are effective for studying the compound’s base-pairing interactions with complementary nucleic acids?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () between the pyrimidine moiety and adenine-rich oligonucleotides .
- Crystallographic Studies : Co-crystallize the compound with DNA/RNA fragments and use SHELXD for phase determination. Focus on hydrogen-bonding patterns (e.g., Watson-Crick pairing at 2.8–3.0 Å distances) .
- Circular Dichroism (CD) : Monitor conformational changes in oligonucleotide secondary structures upon interaction .
Q. How can hydrolysis stability of the pyrophosphate linkage be evaluated under physiological conditions?
- Kinetic Studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Use P NMR to track hydrolysis rates and identify degradation products (e.g., inorganic phosphate peaks at δ ~0 ppm) .
- Chelation Effects : Test stability in the presence of divalent cations (e.g., Ca, Mg) known to catalyze phosphate hydrolysis. Compare half-lives using HPLC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
